2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a chlorine atom at the 5-position and an acetic acid moiety at the 3-position. The presence of the chlorine atom and the acetic acid group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine derivative in moderate to high yields.
Another approach involves the condensation of 4-formyl-8-methyltetrahydroquinoline derivatives with appropriate reagents to form the naphthyridine core . The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into reduced forms with altered chemical properties.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds have a similar naphthyridine core but differ in the position of the nitrogen atoms and the presence of substituents.
Indole Derivatives: Indole derivatives share some structural similarities with naphthyridines and exhibit comparable biological activities.
Quinoline Derivatives: Quinoline derivatives have a similar fused ring system but differ in the arrangement of nitrogen atoms and substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClN2O3 |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-1-2-12-9-6(7)3-5(4-8(14)15)10(16)13-9/h1-3H,4H2,(H,14,15)(H,12,13,16) |
InChI Key |
MEBLRIHZCVSNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.